{3-bromofuro[2,3-c]pyridin-5-yl}methanol
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Overview
Description
{3-bromofuro[2,3-c]pyridin-5-yl}methanol is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol It is a brominated derivative of furo[2,3-c]pyridine, featuring a methanol group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromofuro[2,3-c]pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for {3-bromofuro[2,3-c]pyridin-5-yl}methanol are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-bromofuro[2,3-c]pyridin-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {3-bromofuro[2,3-c]pyridin-5-yl}aldehyde or {3-bromofuro[2,3-c]pyridin-5-yl}carboxylic acid .
Scientific Research Applications
{3-bromofuro[2,3-c]pyridin-5-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {3-bromofuro[2,3-c]pyridin-5-yl}methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methanol group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol: Similar structure but differs in the position of the bromine atom and methanol group.
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol: Another brominated derivative with a different ring fusion pattern.
(5-Methylfuro[2,3-b]pyridin-2-yl)methanol: Contains a methyl group instead of a bromine atom.
Uniqueness
{3-bromofuro[2,3-c]pyridin-5-yl}methanol is unique due to its specific bromination pattern and the presence of a methanol group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
478149-25-6 |
---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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